N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide
CAS No.: 2640835-64-7
Cat. No.: VC11848133
Molecular Formula: C18H16FNOS2
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-64-7 |
|---|---|
| Molecular Formula | C18H16FNOS2 |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H16FNOS2/c19-14-5-3-13(4-6-14)12-18(21)20-10-9-15-7-8-17(23-15)16-2-1-11-22-16/h1-8,11H,9-10,12H2,(H,20,21) |
| Standard InChI Key | LQOAQMCKYNUVJZ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F |
Introduction
Structural Features
The compound features a bithiophene unit, which is known for its electronic properties and ability to participate in charge transport processes. The fluorophenyl acetamide group enhances chemical reactivity and may interact with biological targets. The structural features of this compound are similar to those of other bithiophene-based compounds, which have shown promise in various applications.
Potential Applications
While specific applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide are not detailed in the available literature, compounds with similar structures have been explored in organic electronics and medicinal chemistry. The bithiophene moiety contributes to conductivity and charge transport, while the fluorophenyl acetamide group may facilitate interactions with biological targets.
Related Compounds
Several compounds share structural similarities with N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide | Bithiophene and fluorophenyl sulfanyl acetamide | Hydroxyethyl chain and sulfanyl linkage |
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide | Bithiophene and chlorofluorophenyl acetamide | Chlorofluorophenyl group |
These compounds highlight variations in functional groups and their potential impacts on biological activity and electronic properties.
Research Findings and Future Directions
Given the lack of specific research findings on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide, future studies should focus on its synthesis, characterization, and potential applications. Techniques such as molecular docking could be employed to explore its interactions with biological targets, providing insights into its therapeutic potential . Additionally, electronic properties could be investigated to assess its suitability for organic electronics applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume